molecular formula C9H12FNO B13578216 (2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL

(2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL

Cat. No.: B13578216
M. Wt: 169.20 g/mol
InChI Key: ORMVQCBVLBZZFR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL is an organic compound that features an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or an amine under suitable conditions.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a hydrocarbon

    Substitution: Formation of amides or secondary amines

Scientific Research Applications

(2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of fluoro-substituted aromatic compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL: Similar structure but with a chlorine substituent instead of fluorine.

    (2R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL: Similar structure but with a bromine substituent instead of fluorine.

    (2R)-2-Amino-2-(4-iodo-2-methylphenyl)ethan-1-OL: Similar structure but with an iodine substituent instead of fluorine.

Uniqueness

The presence of the fluoro-substituent in (2R)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its efficacy and selectivity in biological applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2R)-2-amino-2-(4-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

ORMVQCBVLBZZFR-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H](CO)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CO)N

Origin of Product

United States

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